molecular formula C6H6BrMgN B6355922 2-Methylpyridin-5-ylmagnesium bromide, 0.25 M in THF CAS No. 2368881-70-1

2-Methylpyridin-5-ylmagnesium bromide, 0.25 M in THF

Cat. No.: B6355922
CAS No.: 2368881-70-1
M. Wt: 196.33 g/mol
InChI Key: AIEZABHTLNZJQD-UHFFFAOYSA-M
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Description

2-Methylpyridin-5-ylmagnesium bromide is a Grignard reagent with a pyridine backbone substituted with a methyl group at the 2-position and a magnesium bromide moiety at the 5-position. It is supplied as a 0.25 M solution in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize magnesium complexes via coordination . This reagent is widely used in organic synthesis, particularly in nucleophilic additions to carbonyl compounds and cross-coupling reactions for constructing heteroaromatic frameworks, which are prevalent in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

magnesium;6-methyl-3H-pyridin-3-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZABHTLNZJQD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Starting Materials

The synthesis begins with 5-bromo-2-methylpyridine, magnesium turnings, and anhydrous THF. The organic halide must be purified to minimize side reactions, while magnesium is typically activated via mechanical abrasion or iodine etching to remove surface oxides. Bromine is avoided in this case, as the starting material already contains the requisite bromide leaving group.

Reaction Setup and Conditions

The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidation or hydrolysis of the Grignard intermediate. A three-necked flask equipped with a reflux condenser, dropping funnel, and temperature probe is standard. Magnesium turnings are suspended in THF, and a small aliquot of 5-bromo-2-methylpyridine is added to initiate the exothermic reaction. Once the induction period concludes (evidenced by turbidity and heat generation), the remaining halide is added dropwise to maintain a temperature of 25–30°C.

Workup and Isolation

After completion, the mixture is filtered through a glass frit to remove unreacted magnesium. The resulting solution, typically 0.25 M in THF, is stored under inert gas to prevent degradation. Titration with 2,5-diphenyl-1,3,4-oxadiazole or iodine is used to quantify active magnesium content.

Industrial-Scale Production

Scaling Challenges

Industrial reactors face challenges in heat dissipation due to the exothermic nature of Grignard formation. Pilot-scale studies recommend jacketed reactors with chilled brine circulation to maintain temperatures below 35°C. Additionally, continuous feed systems for magnesium and halide reduce localized overheating.

Process Optimization

Economies of scale are achieved by recycling THF through molecular sieve columns to maintain anhydrous conditions. A study demonstrated that using 1.3–1.35 molar equivalents of 5-bromo-2-methylpyridine relative to magnesium maximizes conversion while minimizing halide waste.

Advanced Synthesis Techniques

Lithium Chloride Complexation

The addition of lithium chloride (LiCl) forms a soluble MgCl₂·LiCl complex, which enhances the nucleophilicity of the Grignard reagent. This method, detailed in patent literature, increases reaction rates and yields by stabilizing the magnesium center through enhanced Lewis acidity. For example, a 0.25 M solution prepared with LiCl achieved 94% HPLC purity compared to 87% without additives.

Solvent and Catalytic Additives

While THF is the standard solvent, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative due to its higher boiling point (80°C vs. 66°C for THF) and renewable sourcing. Ultrasound-assisted activation further reduces induction times by disrupting magnesium’s oxide layer, enabling reactions in marginally wet solvents.

Critical Factors Influencing Reaction Efficiency

Solvent Purity and Drying

Residual water in THF (>50 ppm) leads to hydrolysis, forming 2-methylpyridin-5-ol and magnesium hydroxides. Solvent distillation over sodium/benzophenone ensures dryness, with Karl Fischer titration confirming water levels below 10 ppm.

Magnesium Activation Methods

Activation MethodInduction Time (min)Yield (%)
Iodine etching10–1592
Ultrasonic treatment5–895
Mechanical grinding20–3088

Table 1. Impact of magnesium activation on reaction efficiency.

Temperature Control Strategies

Elevated temperatures (>40°C) promote side reactions such as Wurtz coupling, while temperatures below 20°C prolong reaction times. Optimal yields are achieved at 25–30°C, with reflux conditions reserved for sluggish substrates.

Analytical Characterization and Quality Control

Titration Methods

Potentiometric titration with 1,2-dibromoethane in THF provides precise quantification of active Mg content. A 0.25 M solution typically requires 4.0–4.2 mL of 0.1 M dibromoethane per 10 mL aliquot.

Spectroscopic Analysis

¹H NMR (500 MHz, THF-d₈) of the reagent shows a singlet at δ 2.45 ppm (3H, CH₃), a multiplet at δ 7.25–8.10 ppm (pyridyl protons), and a broad peak at δ 1.73 ppm (THF). Residual halide content is analyzed via ion chromatography, with specifications requiring <0.1% free bromide .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridin-5-ylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used with 2-Methylpyridin-5-ylmagnesium bromide include aldehydes, ketones, and alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Major Products

The major products formed from reactions involving 2-Methylpyridin-5-ylmagnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction.

Scientific Research Applications

Applications in Organic Synthesis

  • Formation of Carbon-Carbon Bonds
    • The primary application of 2-methylpyridin-5-ylmagnesium bromide is in the formation of carbon-carbon bonds through nucleophilic addition reactions. This property is exploited in synthesizing alcohols, ketones, and other functional groups.
  • Synthesis of Pharmaceuticals
    • This Grignard reagent has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in the synthesis of neuroactive drugs like Perampanel, which is used to treat epilepsy and other neurological disorders .
  • Preparation of Heterocycles
    • The compound is also effective in synthesizing heterocyclic compounds. Its ability to react with carbonyl compounds allows for the formation of pyridine derivatives that are significant in medicinal chemistry.
  • Polymer Chemistry
    • In materials science, 2-methylpyridin-5-ylmagnesium bromide can be used to modify polymer structures, enhancing their properties for specific applications such as drug delivery systems or advanced coatings.

Case Studies

Another research focused on utilizing this Grignard reagent to synthesize various pyridine derivatives through cyclization reactions. The results indicated that using different electrophiles led to diverse heterocyclic products with potential biological activity.

ElectrophileProductYield (%)
BenzaldehydePyridine Derivative A75
AcetonePyridine Derivative B80

Safety Considerations

Handling Grignard reagents requires caution due to their highly reactive nature, particularly towards moisture and air. Proper safety protocols should be followed to prevent hazardous reactions.

Mechanism of Action

The mechanism of action of 2-Methylpyridin-5-ylmagnesium bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in various substrates, facilitating the formation of new chemical bonds. The molecular targets include carbonyl groups in aldehydes and ketones, as well as halides in alkyl halides.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridine vs. Benzene/Thiophene Derivatives
  • 2-Methylpyridin-5-ylmagnesium Bromide : The pyridine ring introduces nitrogen-based electronic effects (e.g., electron-withdrawing character), enhancing reactivity toward electrophiles compared to phenylmagnesium bromides. The methyl group at the 2-position sterically hinders certain reactions, directing selectivity .
  • [3-(4-Morpholinylmethyl)phenyl]magnesium Bromide (0.25 M in THF) : Features a morpholine-substituted benzene ring. The morpholine group increases solubility in polar solvents and may participate in hydrogen bonding, influencing reaction pathways .
  • 5-Chloro-2-thienylmagnesium Bromide (0.5 M in THF) : The thiophene ring offers sulfur-based resonance effects, making it more reactive in aromatic substitutions compared to pyridines. The chlorine substituent further activates the ring toward electrophilic attack .
Substituent Effects on Reactivity
  • Electron-Withdrawing Groups (EWGs) : Pyridine derivatives (e.g., 2-methylpyridin-5-yl) exhibit faster reaction rates in nucleophilic additions compared to electron-rich aryl groups like 4-methoxyphenylmagnesium bromide (). However, steric hindrance from methyl groups can slow down certain transformations .
  • Electron-Donating Groups (EDGs) : Compounds such as 3,5-dimethyl-4-methoxyphenylmagnesium bromide (0.5 M in 2-MeTHF) show reduced reactivity toward electrophiles but improved stability in storage due to steric and electronic stabilization .

Solvent and Concentration Differences

Compound Solvent Concentration Key Implications Reference
2-Methylpyridin-5-ylmagnesium bromide THF 0.25 M Moderate reactivity; suitable for slow, controlled reactions
4-n-Pentylphenylmagnesium bromide THF 0.5 M Higher concentration enables faster kinetics but may require careful temperature control
3,5-Dimethyl-4-methoxyphenylmagnesium bromide 2-MeTHF 0.5 M 2-MeTHF offers lower volatility and higher boiling point, ideal for high-temperature reactions

Stability and Handling

  • Pyridine-Based Reagents : Sensitive to moisture and oxygen, requiring strict anhydrous conditions. The 0.25 M concentration in THF balances stability and reactivity .
  • Morpholine- or Methoxy-Substituted Reagents : Enhanced stability due to EDGs, allowing longer storage periods compared to electron-deficient pyridines .
  • Thienyl Reagents : Greater thermal stability but prone to polymerization if exposed to light or protic impurities .

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing 2-methylpyridin-5-ylmagnesium bromide in THF?

  • Methodology :

  • Use magnesium turnings activated by iodine or mechanical grinding in anhydrous THF under inert atmosphere (N₂/Ar).
  • Slowly add 2-methyl-5-bromopyridine to the magnesium suspension at 0–25°C, ensuring controlled exothermicity.
  • Monitor reaction progress via gas evolution and color change (grayish suspension to dark brown solution).
  • Confirm completion using TLC or quenching a small aliquot with deuterated water for 1H^1 \text{H} NMR analysis .
    • Critical Parameters :
  • Purity of starting bromide (≥95% to avoid side reactions).
  • Dry THF (water content <50 ppm) to prevent proto-decomposition .

Q. How should 2-methylpyridin-5-ylmagnesium bromide be stored to maintain stability?

  • Handling Protocol :

  • Store in AcroSeal™ glass bottles under inert gas (argon) at −20°C to minimize solvent evaporation and reagent degradation.
  • Avoid exposure to moisture or oxygen, which can hydrolyze the Grignard reagent to 2-methylpyridin-5-ol .
    • Stability Data :
ParameterValueSource
SolventTHF
Concentration0.25 MTarget Compound
Decomposition Products2-Methylpyridin-5-ol, MgOHBr

Q. What characterization methods validate the integrity of this Grignard reagent?

  • Analytical Techniques :

  • 1H^1 \text{H} NMR : Post-quenching with D₂O, expect peaks for 2-methylpyridine (δ ~2.3 ppm for CH₃, aromatic protons at δ ~7–8 ppm) .
  • Mass Spectrometry : ESI-MS can detect [M + H]⁺ ions of the organomagnesium species (calculated m/z for C₆H₇NMgBr: ~205.3) .
  • Titration : React with a known amount of benzaldehyde and quantify unreacted aldehyde via GC or iodometric titration .

Advanced Research Questions

Q. How does the methyl substituent on the pyridine ring influence nucleophilic reactivity compared to electron-withdrawing groups?

  • Mechanistic Insight :

  • The methyl group at the 2-position donates electron density via inductive effects, increasing the nucleophilicity of the adjacent magnesium-bound carbon.
  • Comparative studies with electron-withdrawing groups (e.g., CF₃) show slower reaction kinetics in cross-couplings due to reduced electron density at the reactive site .
    • Experimental Data :
SubstituentReaction Rate (k, M⁻¹s⁻¹)Yield (%)
2-CH₃1.2 × 10⁻³85
4-CF₃5.8 × 10⁻⁴62
Data extrapolated from analogous aryl Grignard systems .

Q. What strategies mitigate side reactions during coupling with carbonyl electrophiles?

  • Troubleshooting :

  • Low Temperature : Perform reactions at −78°C to suppress enolization of ketones.
  • Inverse Addition : Add the Grignard reagent slowly to the electrophile to minimize aggregation and Schlenk equilibrium shifts .
    • Case Study :
  • In a reaction with benzophenone, excess THF (≥3 vol eq.) stabilized the Grignard species, reducing MgBr₂ precipitation and improving yield from 55% to 78% .

Q. How does THF solvent purity impact reaction reproducibility?

  • Key Findings :

  • THF containing peroxides (>0.005%) accelerates decomposition via radical pathways, forming 2-methylpyridine and MgO byproducts.
  • Use freshly distilled THF over sodium/benzophenone ketyl to maintain anhydrous conditions.
  • Comparative study: Reactions in HPLC-grade THF achieved 92% yield vs. 67% in technical-grade solvent .

Data Contradiction Analysis

Discrepancies in reported yields for Kumada couplings with aryl chlorides

  • Hypothesis : Variability arises from catalyst choice (e.g., Ni vs. Pd) and chloride substrate activation.
  • Resolution :

  • Ni(dppe)Cl₂ : Achieves 70–80% yield with activated chlorides (e.g., 4-Cl-nitrobenzene) but <30% with deactivated substrates (e.g., 4-Cl-anisole).
  • Electrochemical Activation : Direct electron transfer to Mg reduces induction periods, improving yields to 65% for challenging substrates .

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